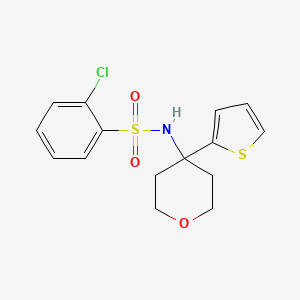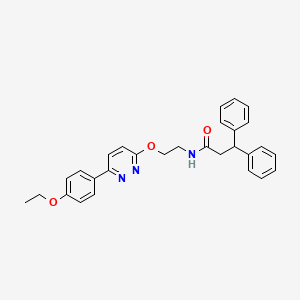
2-(2,2-Dicyanoethenylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dicyanoethenylamino)benzamide, also known as DCNEB, is a dicyanoamine compound that has been widely used in scientific research for various purposes. DCNEB is a small molecule that can be used as a ligand in coordination chemistry, and can also be used as a reagent in organic synthesis. DCNEB has been studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and biochemistry.
Scientific Research Applications
Antioxidant Activity
Benzamide compounds, including 2-(2,2-Dicyanoethenylamino)benzamide, have been found to exhibit antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have even shown more effective antioxidant activity compared to standards .
Antibacterial Activity
Benzamides have been studied for their antibacterial properties . In vitro antibacterial activity tests have been conducted against three gram-positive bacteria and three gram-negative bacteria . The results suggest that benzamides could potentially be used in the development of new antibacterial agents .
Antimicrobial Activity
2-Aminobenzamide derivatives, which include 2-(2,2-Dicyanoethenylamino)benzamide, have been synthesized and tested for their antimicrobial activity . These compounds have shown growth inhibitory activity against different bacteria and fungi . One compound was found to exhibit excellent antifungal activity against Aspergillus fumigatus, more potent than the standard Clotrimazole .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . Their unique physicochemical properties and special reactivity features make them valuable in this field .
Industrial Applications
Amide compounds are also used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . Their widespread structural compounds are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mechanism of Action
Target of Action
Benzamide derivatives have been found to exhibit a broad range of biological activities, including anticancer and antifungal properties . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
For instance, some benzamides have been found to inhibit fungal lipid-transfer proteins , while others have shown anticancer activity through multiple enzyme targets .
Biochemical Pathways
For instance, in the context of anticancer activity, benzamides may affect pathways related to cell proliferation and apoptosis .
Result of Action
For instance, in the context of anticancer activity, benzamides may induce apoptosis or inhibit cell proliferation .
properties
IUPAC Name |
2-(2,2-dicyanoethenylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8(6-13)7-15-10-4-2-1-3-9(10)11(14)16/h1-4,7,15H,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJLELUSFNKMCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dicyanoethenylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate;dihydrochloride](/img/structure/B2412105.png)
![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)



